(3,5-Bis(trifluoromethyl)benzyl)zinc chloride

Description

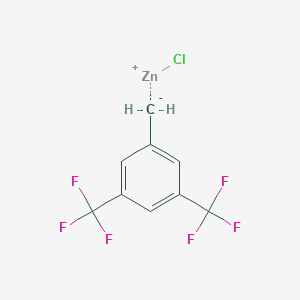

Structure

3D Structure of Parent

Properties

IUPAC Name |

chlorozinc(1+);1-methanidyl-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6.ClH.Zn/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUUPLREISPXQP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3,5 Bis Trifluoromethyl Benzyl Zinc Chloride

Precursor Synthesis: Halogenation of 3,5-Bis(trifluoromethyl)benzyl Alcohol

The most common precursors for the generation of benzylic zinc reagents are the corresponding benzyl (B1604629) halides. Therefore, the first step in the synthesis of (3,5-Bis(trifluoromethyl)benzyl)zinc chloride is typically the conversion of 3,5-Bis(trifluoromethyl)benzyl alcohol into its chloride or bromide derivative. The presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring influences the reactivity of the benzylic position.

A variety of methods can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the need for mild conditions to avoid side reactions. A highly chemoselective method for the chlorination of benzylic alcohols under neutral conditions utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This procedure is rapid, often completed in 10 to 40 minutes at room temperature, and proceeds in nearly quantitative yields. organic-chemistry.org The mild, neutral conditions are compatible with acid-labile functional groups, making this an attractive method. organic-chemistry.org The reaction is believed to proceed primarily via an SN2 pathway. organic-chemistry.org

Table 1: Selected Reagents for Halogenation of Benzyl Alcohols

| Reagent(s) | Product Halide | Typical Conditions | Reference |

|---|---|---|---|

| SOCl₂ | Chloride | Neat or in solvent (e.g., CH₂Cl₂) | General Method |

| PCl₅ or PCl₃ | Chloride | Solvent (e.g., CCl₄) | General Method |

| 2,4,6-Trichloro-1,3,5-triazine (TCT), DMSO | Chloride | Anhydrous DMSO, Room Temp. | organic-chemistry.org |

| PBr₃ | Bromide | Solvent (e.g., Et₂O), 0°C to RT | General Method |

Direct Metal Insertion Approaches

The direct insertion of zinc metal into the carbon-halogen bond of an organic halide is the most direct and convenient pathway for generating organozinc reagents. nih.gov However, commercial zinc powder is often sluggish to react due to a passivating oxide layer and a small surface area. nih.govoup.com Therefore, activation of the zinc is crucial for an efficient reaction.

Several protocols have been developed to activate zinc metal for oxidative addition. These methods aim to clean the metal surface, increase its surface area, and enhance its reactivity. oup.com

Acid Washing: An early method involved washing zinc powder with dilute HCl to remove the oxide layer, followed by rinsing with water, ethanol, and ether to remove residual acid and water. nih.gov

Chemical Treatment: Pre-treatment with reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride (TMSCl) is common. nih.govwikipedia.org These reagents react with the zinc surface, creating reactive sites and cleaning the surface. Iodine can also be used as an activator. nih.gov

Rieke Zinc: A highly reactive form of zinc, known as Rieke zinc, is prepared by the chemical reduction of a zinc salt, such as ZnCl₂, with a reducing agent like potassium or lithium in an anhydrous, aprotic solvent. oup.comwikipedia.org This process generates a highly dispersed, oxide-free zinc powder with a large surface area, which is significantly more reactive towards organic halides than commercial zinc dust. oup.com

Mechanochemical Activation: Ball-milling has been identified as a technique for the form-independent activation of zinc, allowing for the generation of organozinc species without the need for inert atmosphere techniques or dry solvents. ucl.ac.uk

Table 2: Common Zinc Activation Methods

| Method | Reagents/Procedure | Description | Reference |

|---|---|---|---|

| Acid Wash | Dilute HCl, followed by washing | Removes surface zinc oxide | nih.gov |

| Chemical Pre-treatment | 1,2-Dibromoethane, TMSCl, I₂ | Creates reactive zinc species on the surface | nih.govwikipedia.org |

| Rieke Zinc | Reduction of ZnCl₂ with K, Li, or Mg | Produces highly reactive, fine zinc powder | oup.comwikipedia.org |

A significant breakthrough in the synthesis of organozinc reagents was the discovery by Knochel and co-workers that the addition of lithium chloride (LiCl) dramatically facilitates the direct insertion of zinc into organic halides in solvents like tetrahydrofuran (B95107) (THF). nih.govorganic-chemistry.org This method avoids the need for highly reactive Rieke zinc or polar aprotic solvents like DMSO or DMF, which can complicate purification. nih.gov

Mechanistic studies using fluorescence microscopy have revealed that the role of LiCl is not to clean the zinc surface prior to reaction. nih.govacs.org Instead, the formation of the soluble organozinc reagent is a two-step process:

Oxidative Addition: The organic halide reacts with the zinc surface to form a surface-bound organozinc intermediate (R-Zn-X). nih.gov

Solubilization: Lithium chloride accelerates the rate of formation of the final soluble organozinc reagent by facilitating the solubilization of this intermediate from the metal surface. nih.govacs.orgnih.gov

This solubilization step is crucial as it regenerates the active zinc surface, allowing for continuous reaction. nih.govorganic-chemistry.org Studies have shown that both the lithium cation and the chloride anion are required for this effect. acs.org The resulting organozinc-LiCl adduct is more soluble in THF, driving the equilibrium towards the product. wikipedia.org

For the synthesis of this compound, the direct insertion of activated zinc into (3,5-Bis(trifluoromethyl)benzyl) chloride is a highly effective method. The presence of electron-withdrawing groups on the aryl ring generally facilitates the formation of organozinc reagents. wikipedia.org

Optimal conditions typically involve:

Solvent: Tetrahydrofuran (THF) is the most commonly used solvent, especially in the presence of LiCl. organic-chemistry.org

Reagents: Commercial zinc dust is sufficient when LiCl is used as an additive. Typically, 1.5 to 2.0 equivalents of zinc and 1.0 to 1.5 equivalents of LiCl relative to the benzyl halide are used. uni-muenchen.decore.ac.uk

Temperature: Benzylic chlorides, particularly those activated by electron-withdrawing groups, are often reactive enough to undergo zinc insertion at room temperature (25 °C). uni-muenchen.deresearchgate.net The reaction progress can be monitored, and gentle heating may be applied if necessary.

Reaction Time: The reaction is often complete within a few hours, as observed in the preparation of similar benzylic zinc reagents. uni-muenchen.decore.ac.uk

The resulting solution of this compound in THF can then be used directly in subsequent reactions. uantwerpen.be

Transmetalation Routes for Organozinc Reagent Generation

An alternative to direct metal insertion is transmetalation, where a pre-formed organometallic compound, typically an organolithium or Grignard reagent, is reacted with a zinc salt. This method is advantageous when the direct insertion is sluggish or when the precursor organometallic is readily accessible.

The synthesis via an organolithium intermediate involves a two-step sequence. First, the (3,5-Bis(trifluoromethyl)benzyl)lithium reagent is generated. This can be achieved through methods such as halogen-lithium exchange from (3,5-Bis(trifluoromethyl)benzyl) bromide or iodide using an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures.

Once the organolithium species is formed, it is transmetalated by adding a solution of anhydrous zinc chloride (ZnCl₂), typically in THF or diethyl ether. The reaction is generally rapid, even at low temperatures, and results in the formation of the desired this compound and lithium chloride.

General Reaction Scheme:

Ar-CH₂-X + 2 R-Li → Ar-CH₂-Li + LiX + R-R (Halogen-Lithium Exchange)

Ar-CH₂-Li + ZnCl₂ → Ar-CH₂-ZnCl + LiCl

This route circumvents the challenges associated with zinc activation but requires the handling of more reactive and often thermally unstable organolithium intermediates. ucl.ac.uk The functional group tolerance of this approach is also lower due to the high reactivity of the organolithium precursor. ucl.ac.uk

Conversion from Corresponding Organomagnesium (Grignard) Reagents

A robust and widely applicable method for the preparation of benzylic zinc chlorides involves the transmetalation of a pre-formed organomagnesium (Grignard) reagent with a zinc salt, typically zinc chloride (ZnCl₂). This approach is particularly effective for electron-deficient benzylic systems, such as the 3,5-bis(trifluoromethyl)benzyl moiety. The direct formation of the Grignard reagent from 3,5-bis(trifluoromethyl)benzyl chloride and magnesium metal can be challenging, but an alternative procedure involving the reaction of the benzyl chloride with magnesium turnings in the presence of both zinc chloride and lithium chloride (LiCl) provides a convenient one-pot synthesis of the desired organozinc compound. kyoto-u.ac.jpd-nb.info

The presence of LiCl is crucial as it helps to solubilize the organometallic species and activate the magnesium surface, facilitating a smoother and more efficient reaction. kyoto-u.ac.jpd-nb.info This method allows for the in situ trapping of the initially formed Grignard reagent by ZnCl₂, preventing side reactions and leading to the formation of the more stable and functional-group-tolerant benzylzinc chloride.

While a specific yield for this compound using this method is not explicitly detailed in the cited literature, the successful and rapid synthesis of the closely related, and also electron-deficient, 3-(trifluoromethyl)benzylzinc chloride in 30 minutes at 25 °C demonstrates the efficacy of this strategy. core.ac.uk The general procedure involves the reaction of the corresponding benzyl chloride with magnesium turnings, zinc chloride, and lithium chloride in an ethereal solvent like tetrahydrofuran (THF). kyoto-u.ac.jp

Table 1: Representative Synthesis of a Benzylzinc Chloride via Mg/ZnCl₂/LiCl Method This table is based on the analogous synthesis of 3-(Trifluoromethyl)benzylzinc chloride as a representative example.

| Parameter | Value |

| Starting Material | 3-(Trifluoromethyl)benzyl chloride |

| Reagents | Magnesium turnings, Zinc chloride (ZnCl₂), Lithium chloride (LiCl) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25 °C |

| Reaction Time | 30 minutes |

| Product | 3-(Trifluoromethyl)benzylzinc chloride |

Data derived from the general methodology described for electron-deficient benzyl chlorides. core.ac.uk

Catalytic Methodologies for Zincation

The direct insertion of metallic zinc into carbon-halide bonds can be facilitated by transition metal catalysts. This approach offers an alternative to the use of highly reactive metals like magnesium and can sometimes provide improved chemoselectivity. Nickel and cobalt complexes have been explored as catalysts for such zincation reactions.

Nickel catalysis is a powerful tool for the formation of organozinc reagents. Generally, these reactions involve the oxidative addition of a nickel(0) complex to the organic halide, followed by transmetalation with metallic zinc to generate the organozinc species and regenerate the nickel(0) catalyst. While nickel-catalyzed cross-coupling reactions of benzylic zinc reagents are well-documented, specific protocols for the nickel-catalyzed direct zinc insertion into 3,5-bis(trifluoromethyl)benzyl chloride to form the corresponding zinc reagent are not prominently reported in the surveyed literature. researchgate.netnih.gov The research in this area tends to focus on the subsequent coupling steps rather than the initial catalytic formation of the benzylzinc halide itself.

Similar to nickel, cobalt complexes can also catalyze the formation of organozinc compounds. The mechanism is believed to proceed through a similar catalytic cycle involving oxidative addition and transmetalation. Cobalt catalysts are often lauded for their cost-effectiveness and unique reactivity. However, as with nickel catalysis, the available literature on cobalt-catalyzed reactions involving benzylic zinc reagents predominantly details their use in subsequent cross-coupling reactions. nih.govbeilstein-journals.org Specific methodologies and detailed findings for the direct cobalt-catalyzed zinc insertion into 3,5-bis(trifluoromethyl)benzyl chloride to generate this compound are not extensively described in the reviewed scientific literature.

Continuous Flow Synthesis Techniques for In Situ Generation

Continuous flow chemistry has emerged as a powerful technology for the safe and efficient synthesis of reactive intermediates, such as organometallic reagents. The small reactor volumes and excellent heat and mass transfer characteristics of flow systems allow for reactions to be performed under conditions that may be unsafe or difficult to control in traditional batch reactors.

The in situ generation of organozinc reagents in a continuous flow setup, followed by their immediate use in a subsequent reaction, is an attractive strategy. This approach minimizes the accumulation of unstable or hazardous intermediates and can lead to improved yields and purity. While continuous flow methods have been developed for the synthesis of related compounds, such as m-trifluoromethyl benzyl chloride, and for functionalized biaryl compounds via other intermediates, a specific, detailed process for the continuous flow synthesis of this compound has not been found in the surveyed literature. core.ac.ukrsc.org The development of such a process would, however, be a logical extension of existing flow chemistry methodologies for organometallic synthesis.

Reactivity and Mechanistic Investigations of 3,5 Bis Trifluoromethyl Benzyl Zinc Chloride

Fundamental Reactivity Patterns as a Carbon Nucleophile

Like other organozinc halides, (3,5-bis(trifluoromethyl)benzyl)zinc chloride serves as a potent carbon nucleophile. It readily participates in carbon-carbon bond-forming reactions with a variety of electrophiles. Its utility is most prominently demonstrated in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Benzylic zinc reagents, in general, undergo efficient coupling with aryl, heteroaryl, and vinyl halides and triflates in reactions catalyzed by palladium or nickel complexes. These reactions, often referred to as Negishi couplings, are tolerant of a wide array of functional groups due to the moderate reactivity of the organozinc species. For instance, benzylic zinc reagents bearing electron-withdrawing groups have been successfully coupled with various aromatic and heteroaromatic halides. uni-muenchen.deresearchgate.net

Beyond cross-coupling, these reagents react with other electrophiles. After transmetalation to copper, they can undergo acylation with acid chlorides to form ketones or participate in addition reactions. The table below illustrates typical reactions involving functionalized benzylic zinc reagents, showcasing their versatility as nucleophilic partners.

| Electrophile | Catalyst/Additive | Product Type | Reference |

| Aryl Bromide | Pd or Ni Complex | Diaryl Methane | researchgate.net |

| Heteroaryl Chloride | Pd Complex | Aryl-Heteroaryl Methane | organic-chemistry.org |

| Acid Chloride | CuCN·2LiCl | Ketone | core.ac.uk |

| Allyl Bromide | CuCN·2LiCl | Allylated Arene | core.ac.uk |

| Aldehyde | None | Secondary Alcohol | uni-muenchen.de |

Role of the 3,5-Bis(trifluoromethyl)phenyl Moiety in Modulating Reactivity and Stability

The defining feature of this compound is the phenyl ring substituted with two trifluoromethyl (-CF₃) groups at the meta positions. The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. beilstein-journals.org The presence of two such groups has a significant impact on the electronic properties of the entire molecule.

Modulation of Nucleophilicity : The powerful inductive (-I) effect of the two -CF₃ groups withdraws electron density from the aromatic ring and, consequently, from the benzylic carbon attached to the zinc atom. This reduction in electron density decreases the nucleophilicity of the benzylic carbon compared to unsubstituted benzylzinc chloride or analogues with electron-donating groups. This deactivation can lead to slower reaction rates in nucleophilic substitution and addition reactions. nih.gov

Increased Stability : The electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl moiety can enhance the thermal stability of the organozinc reagent. By pulling electron density away from the C-Zn bond, the carbanionic character of the benzylic carbon is reduced, potentially suppressing side reactions like protonolysis or decomposition.

Steric Influence : The trifluoromethyl groups also contribute to the steric bulk around the benzylic position. This steric hindrance can influence the regioselectivity and stereoselectivity of its reactions, particularly in complex transformations. rsc.org

In essence, the 3,5-bis(trifluoromethyl)phenyl group acts as a modulating element, trading raw nucleophilic reactivity for potentially greater stability, functional group tolerance, and unique selectivity patterns.

Exploration of Transmetalation Pathways in Catalytic Cycles

The Negishi cross-coupling reaction is a primary application for organozinc reagents, and its catalytic cycle is a well-studied process. The key step involving the organozinc compound is transmetalation, where the organic group is transferred from zinc to the transition metal catalyst (typically palladium or nickel). organic-chemistry.orgwikipedia.org

The generally accepted mechanism for a palladium-catalyzed cycle involves three main stages:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl or vinyl halide (Ar-X) bond to form a Pd(II) intermediate, Ar-Pd(II)-X.

Transmetalation : The organozinc reagent, R-ZnCl, transfers its organic group (R) to the palladium center, displacing the halide and forming an Ar-Pd(II)-R species. The zinc halide (ZnClX) is released as a byproduct.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final product (Ar-R), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

Kinetic Studies of Reactions Involving this compound

Detailed kinetic studies specifically on reactions involving this compound are not widely available in the literature. However, general principles and studies on related systems provide insight into the factors that would govern its reaction kinetics.

For this compound, the strong inductive effect of the CF₃ groups is expected to shorten and strengthen the benzylic C-Zn bond, thereby decreasing its polarization. This would likely lead to a slower rate of transmetalation compared to electron-rich benzylic zinc reagents. Consequently, reactions involving this reagent may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve completion. nih.gov The choice of catalyst, ligand, and additives would also be crucial in overcoming this reduced intrinsic reactivity.

Single-Electron Transfer (SET) Mechanisms in Radical Transformations

While many cross-coupling reactions involving organozinc reagents are believed to proceed via two-electron pathways (oxidative addition, reductive elimination), the possibility of single-electron transfer (SET) mechanisms exists, particularly with nickel catalysts or under specific reaction conditions. wikipedia.orgyoutube.com

A SET mechanism typically involves the following:

An initial SET from a low-valent metal center (e.g., Ni(0) or Ni(I)) to the organic halide, generating a radical anion which then fragments to a halide anion and an organic radical.

Alternatively, the organozinc reagent itself can be oxidized via SET, leading to the formation of an organic radical.

For benzylic systems, the potential for radical intermediates is significant due to the resonance stabilization of the benzyl (B1604629) radical. While less common in standard palladium-catalyzed Negishi couplings, nickel-catalyzed systems, especially with alkyl or benzyl halides, have been proposed to operate through radical-chain or Ni(I)/Ni(III) cycles involving SET processes. illinois.edu The highly electron-deficient nature of the 3,5-bis(trifluoromethyl)phenyl ring could potentially influence the propensity for SET pathways, although this remains an area requiring more specific mechanistic investigation.

Influence of Ligand Environment and Additives on Reactivity and Selectivity

The reactivity of this compound is not solely determined by its intrinsic properties but is heavily influenced by the reaction environment, including solvents, additives, and ligands on the transition metal catalyst.

Additives (Lithium Chloride) : Organozinc halides are often prepared and used in the presence of lithium chloride (LiCl). LiCl plays a crucial role by breaking down polymeric aggregates of the organozinc reagent, which are often poorly soluble and unreactive. It forms soluble and more reactive "zincate" species, such as RZnCl₂⁻Li⁺. nih.govbeilstein-journals.org This solubilization and activation effect is critical for achieving efficient reactions, especially for less reactive organozinc reagents.

Ligand Environment : In transition-metal-catalyzed cross-couplings, the ligands bound to the metal center (e.g., palladium) are paramount in controlling reactivity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands (e.g., CPhos, XPhos) are often employed in Negishi couplings. organic-chemistry.orgmit.edu These ligands stabilize the metal catalyst, promote the oxidative addition step, and, crucially, facilitate the final reductive elimination step to release the product. For a sterically hindered and electronically deactivated substrate like this compound, the choice of ligand would be critical to balance catalyst stability and activity to achieve a high yield.

Solvents : The choice of solvent, typically an ether like tetrahydrofuran (B95107) (THF), is essential for solubilizing the organozinc reagent and the catalyst complex. Polar aprotic solvents can also accelerate the formation of the organozinc reagent from the corresponding benzyl chloride and zinc metal. nih.gov

The interplay of these factors allows for fine-tuning of the reaction conditions to optimize the performance of even challenging organometallic reagents.

The Role of this compound in the Synthesis of Complex Molecules

The organometallic reagent this compound has emerged as a valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures. Its utility is most pronounced in transition metal-catalyzed cross-coupling reactions, where the unique electronic properties of the bis(trifluoromethyl)benzyl group influence reactivity and enable the formation of challenging carbon-carbon bonds. This article explores the specific applications of this reagent in palladium- and nickel-catalyzed cross-coupling reactions, detailing its role in forging new bonds with a variety of organic electrophiles.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The physicochemical properties of the parent compound, 3,5-bis(trifluoromethyl)benzyl chloride, are well-documented and provide insight into the characteristics of the corresponding organozinc reagent.

| Property | Value |

| Molecular Formula | C₉H₅ClF₆ |

| Molecular Weight | 262.58 g/mol |

| Melting Point | 30-32 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like THF |

(Data for 3,5-bis(trifluoromethyl)benzyl chloride)

This compound exists as a solution in the reaction solvent, typically THF. It is expected to be sensitive to moisture and air, as is common for organometallic reagents.

Spectroscopic Characterization

While specific spectroscopic data for this compound is scarce, the expected spectral features can be predicted. The characterization of the precursor, 3,5-bis(trifluoromethyl)benzyl chloride, provides a reference point.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the benzylic protons and the aromatic protons. The benzylic protons (CH₂ZnCl) would likely appear as a singlet, shifted upfield compared to the corresponding protons in the starting material, 3,5-bis(trifluoromethyl)benzyl chloride (typically around 4.5-4.8 ppm), due to the electropositive nature of the zinc atom. The aromatic protons would appear in the aromatic region of the spectrum, likely as two singlets, one for the proton at the 4-position and another for the two equivalent protons at the 2- and 6-positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the benzylic carbon and the aromatic carbons. The benzylic carbon attached to zinc would be shifted significantly compared to the starting material. The aromatic carbons would exhibit characteristic shifts, with the carbons bearing the trifluoromethyl groups showing coupling to fluorine.

Mass Spectrometry: Mass spectrometry of the organozinc reagent itself is challenging due to its reactivity. However, the mass spectrum of its precursor, 3,5-bis(trifluoromethyl)benzyl chloride, shows a characteristic molecular ion peak and fragmentation pattern corresponding to the loss of chlorine and other fragments. nist.gov

Infrared (IR) Spectroscopy: The IR spectrum of 3,5-bis(trifluoromethyl)benzyl chloride exhibits strong absorption bands characteristic of the C-F stretching of the trifluoromethyl groups and the C-Cl stretching of the benzylic chloride. nist.gov The IR spectrum of the organozinc reagent would show the disappearance of the C-Cl band and the appearance of a C-Zn stretching vibration at a lower frequency.

Advanced Topics and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Efficiency

The efficiency of cross-coupling reactions involving organozinc reagents like (3,5-Bis(trifluoromethyl)benzyl)zinc chloride is highly dependent on the catalytic system employed. Research in the broader field of organozinc chemistry is continuously focused on developing more active, stable, and selective catalysts. For electron-deficient benzylic zinc reagents, nickel and palladium complexes remain the catalysts of choice.

Recent advancements have focused on the use of N-heterocyclic carbene (NHC) ligands for both nickel and palladium catalysts. These ligands can enhance catalytic activity and stability, allowing for lower catalyst loadings and milder reaction conditions. For instance, nickel-NHC complexes have been shown to be particularly effective in the cross-coupling of benzylic zinc reagents with a variety of aryl chlorides, bromides, and tosylates. researchgate.net The strong electron-donating ability of NHC ligands helps to facilitate the oxidative addition step, which can be challenging for some substrates.

Furthermore, the development of iron-catalyzed cross-coupling reactions presents a more economical and environmentally friendly alternative to palladium and nickel. While still an emerging area, iron catalysts have shown promise in coupling organozinc reagents with various electrophiles.

| Catalyst System | Typical Substrates | Key Advantages |

| Pd/NHC Complexes | Aryl and heteroaryl halides | High efficiency, broad functional group tolerance |

| Ni(acac)₂/PPh₃ | Aromatic chlorides, bromides, tosylates | Cost-effective, effective for a range of electrophiles researchgate.net |

| Iron-based Catalysts | Alkyl and aryl halides | Low cost, low toxicity |

Expanding the Substrate Scope for Synthetic Transformations

A significant area of research is the expansion of the substrate scope for synthetic transformations involving functionalized organozinc reagents. The unique electronic properties of this compound make it an interesting candidate for coupling with a wide array of electrophiles beyond traditional aryl halides.

Current research is exploring the use of less reactive electrophiles, such as amides, esters, and ethers, in cross-coupling reactions. thieme-connect.com This would provide novel and more direct routes to complex molecules. For example, nickel-catalyzed Negishi-type couplings of amides with arylzinc halides have been developed for the synthesis of polyfunctionalized diaryl ketones. thieme-connect.com The application of this compound in such transformations could lead to the synthesis of novel ketones bearing the bis(trifluoromethyl)benzyl moiety.

Moreover, the development of stereoselective cross-coupling reactions is a major focus. The first enantioselective cross-couplings of racemic secondary benzylic halides with organozinc reagents have been reported, utilizing nickel-based catalysts. nih.gov This opens up possibilities for the asymmetric synthesis of chiral diarylmethanes.

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

To further optimize reaction conditions and catalyst design, a deep understanding of the reaction mechanism is crucial. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate steps of catalytic cycles in cross-coupling reactions.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for the rapid synthesis and screening of large compound libraries in drug discovery and materials science has driven the integration of chemical reactions into automated and high-throughput platforms. Organozinc reagents are well-suited for these applications due to their generally good functional group tolerance and predictable reactivity.

Flow chemistry, in particular, offers significant advantages for the in-situ generation and immediate use of organozinc reagents, which can sometimes be unstable upon storage. acs.org An automated flow synthesis setup can allow for the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The generation of organozinc reagents by flowing organic halides through a column of activated zinc, followed by an in-line cross-coupling reaction, is a powerful strategy for library synthesis. acs.org This approach would be highly applicable to this compound for the rapid generation of a diverse set of derivatives.

| Platform | Application | Advantages |

| Automated Flow Synthesis | On-demand generation and reaction of organozinc reagents | Enhanced safety, reproducibility, and scalability acs.org |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts and reaction conditions | Accelerated optimization, discovery of novel reactivity |

Sustainable and Green Chemistry Aspects in the Application of Organozinc Reagents

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. For organozinc reagents, a key area of focus is the replacement of traditional organic solvents with more environmentally benign alternatives.

Remarkable progress has been made in performing cross-coupling reactions in water. The use of surfactants to form micelles allows for the creation of "nanoreactors" where the coupling reaction can proceed efficiently. nih.govorganic-chemistry.org Zinc-mediated, palladium-catalyzed couplings between benzylic and aryl halides have been successfully demonstrated "on water" at room temperature, avoiding the need for pre-formation of the organozinc reagent. nih.gov This approach not only reduces the reliance on volatile organic solvents but also simplifies the reaction setup.

Furthermore, the use of earth-abundant and less toxic metals like iron as catalysts, as mentioned earlier, is a significant step towards more sustainable chemical processes. uni-muenchen.de The high atom economy of cross-coupling reactions also contributes to their green credentials by minimizing waste generation. preprints.org

Q & A

Q. What are the standard synthetic routes for preparing (3,5-bis(trifluoromethyl)benzyl)zinc chloride, and what are the critical parameters for successful synthesis?

- Methodological Answer : The synthesis typically involves transmetallation or direct zinc insertion into the corresponding benzyl halide precursor. For example, 3,5-bis(trifluoromethyl)benzyl chloride (CAS 75462-59-8) reacts with activated zinc in anhydrous tetrahydrofuran (THF) under inert atmosphere. Critical parameters include:

- Zinc activation : Use of iodine or 1,2-dibromoethane to remove oxide layers.

- Solvent purity : THF must be rigorously dried (e.g., over Na/benzophenone) .

- Temperature control : Reactions are often conducted at 0–25°C to prevent side reactions.

- Data Table :

| Precursor | Solvent | Activator | Reaction Time | Yield (Typical) | Reference |

|---|---|---|---|---|---|

| 3,5-Bis(CF₃)benzyl chloride | THF | I₂ | 12–24 h | 70–85% |

Q. How is the purity and structure of this compound characterized?

- Methodological Answer :

- 19F NMR : CF₃ groups exhibit distinct resonances at δ -62 to -65 ppm (vs. CFCl₃) due to electron-withdrawing effects .

- 1H NMR : Benzyl protons appear as a singlet at δ 3.8–4.2 ppm.

- Elemental analysis : Confirms stoichiometry (C, H, Zn, Cl).

- Mass spectrometry (MS) : ESI-MS in THF shows [M-Cl]⁺ peaks.

- Data Table :

| Technique | Key Signals/Data | Reference |

|---|---|---|

| 19F NMR | δ -63.5 ppm (singlet, 6F) | |

| 1H NMR (THF-d₈) | δ 4.0 ppm (s, 2H, CH₂) | |

| ESI-MS | m/z 327.9 [M-Cl]⁺ |

Advanced Research Questions

Q. What are the key challenges in utilizing this reagent in cross-coupling reactions, and how can conditions be optimized?

- Methodological Answer : Challenges include steric hindrance from the two CF₃ groups and sensitivity to moisture/oxygen. Optimization strategies:

- Catalyst selection : Use Pd(PPh₃)₄ or NiCl₂(dppe) for enhanced steric tolerance .

- Additives : Add LiCl to stabilize the zincate intermediate .

- Solvent effects : Dioxane or toluene improves solubility of aromatic coupling partners.

- Data Table :

| Coupling Partner | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd(PPh₃)₄ | Toluene | 78 | |

| 3,5-Bis(CF₃)phenylboronic acid | NiCl₂(dppe) | Dioxane | 65 |

Q. How do computational studies aid in understanding the reactivity of this zinc reagent?

- Methodological Answer : Density Functional Theory (DFT) calculations predict:

- Electrophilicity : The zinc center’s charge density is reduced due to electron-withdrawing CF₃ groups, slowing transmetallation .

- Steric maps : Molecular volume analysis (e.g., using SambVca) quantifies steric hindrance (≈70% buried volume) .

- Data Table :

| Parameter | Value (DFT) | Reference |

|---|---|---|

| Zn charge density (e) | +0.45 | |

| % Buried Volume (Vbur) | 68–72% |

Q. How should researchers handle discrepancies in reported reaction yields?

- Methodological Answer : Contradictions often arise from:

- Zinc purity : Commercial Zn dust varies in reactivity; pre-treatment with HCl improves consistency .

- Catalyst decomposition : Use fresh Pd sources and degas solvents to prevent oxidation.

- Case Study : A 20% yield variation was resolved by switching from Pd(OAc)₂ to PdCl₂(dtbpf) .

Handling and Stability

Q. What protocols ensure the stability of this compound in solution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.